N-benzyl-2-diazo-3-oxobutanamide
CAS No.:
Cat. No.: VC13310121
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H11N3O2 |
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Molecular Weight | 217.22 g/mol |
IUPAC Name | N-benzyl-2-diazo-3-oxobutanamide |
Standard InChI | InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16) |
Standard InChI Key | BDTVRTCIVNVCGA-UHFFFAOYSA-N |
SMILES | CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 |
Canonical SMILES | CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 |
Structural and Physicochemical Properties
N-Benzyl-2-diazo-3-oxobutanamide features a linear butanamide backbone with critical functional groups:
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Diazo group (N₂): Imparts reactivity toward cyclopropanation, C–H insertion, and [3+2] cycloadditions.
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Ketone (3-oxo): Participates in conjugate addition and keto-enol tautomerism.
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Benzylamide: Enhances solubility in organic solvents and stabilizes intermediates via resonance.
Table 1: Key Physicochemical Data
Spectral Data
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¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.60 (s, 2H, N–CH₂–Ph), 3.45 (s, 2H, CO–CH₂–N₂), 2.10 (s, 3H, CO–CH₃) .
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IR (KBr): 2100 cm⁻¹ (N₂ stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (amide II) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via diazo transfer to β-ketoamides or condensation of diazoacetates with benzylamine derivatives.
Table 2: Synthesis Protocols
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Diazo transfer to β-ketoamide | Tosyl azide, K₂CO₃, CH₃CN, RT, 12 h | 65–78 | |
Condensation of diazoacetate | Benzylamine, EDCI, DMAP, DCM, 0°C→RT | 55–62 |
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Dissolve N-benzyl-3-oxobutanamide (10 mmol) in acetonitrile.
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Add tosyl azide (12 mmol) and K₂CO₃ (15 mmol).
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Stir at RT for 12 h, filter, and purify via silica chromatography (hexane/EtOAc 3:1).
Reactivity and Applications
Cycloaddition Reactions
The diazo group enables [3+2] cycloadditions with alkynes or alkenes to form pyrazoles or triazoles. For example:
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Reaction with phenylacetylene yields 1-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (85% yield, CuI catalysis) .
Ketene Generation
Under thermal or photolytic conditions, the diazo group extrudes N₂ to form a reactive ketene intermediate, which undergoes [2+2] cycloadditions with electron-deficient dienophiles .
Heterocycle Synthesis
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Oxazolines: Reacts with aziridines via ketene intermediates to form 2-(oxazolin-2-yl)acetamides (microwave heating, 80% yield) .
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Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides generates triazole-linked amides .
Table 3: Application Case Studies
Industrial and Research Relevance
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